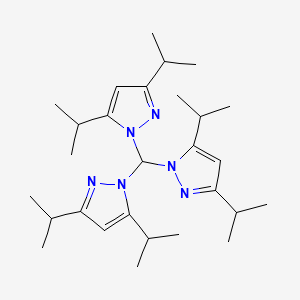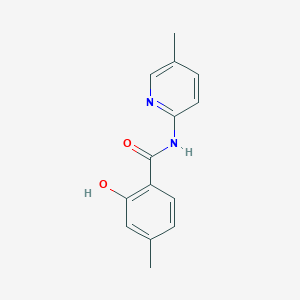
2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . This compound is characterized by the presence of a hydroxyl group, a methyl group, and a pyridinyl group attached to a benzamide core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with 5-methyl-2-aminopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide functionality allow the compound to form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridinyl group can interact with metal ions, potentially modulating enzymatic activities and signaling pathways .
Comparison with Similar Compounds
2-Hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide can be compared with other similar compounds, such as:
2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide: Lacks the methyl group on the benzene ring, which may affect its chemical reactivity and biological activity.
4-Methyl-N-(5-methylpyridin-2-yl)benzamide: Lacks the hydroxyl group, which may influence its ability to form hydrogen bonds and its overall solubility.
2-Hydroxy-5-methylpyridine: Contains a hydroxyl group and a methyl group on the pyridine ring, but lacks the benzamide core, resulting in different chemical and biological properties.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
CAS No. |
783370-82-1 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O2/c1-9-3-5-11(12(17)7-9)14(18)16-13-6-4-10(2)8-15-13/h3-8,17H,1-2H3,(H,15,16,18) |
InChI Key |
DQDGFLKZXAEAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
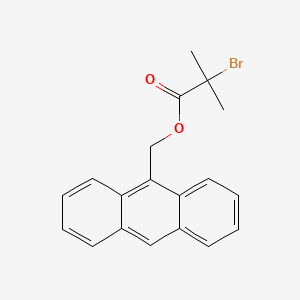
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)
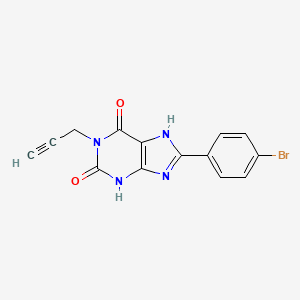
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-](/img/structure/B14233775.png)
![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
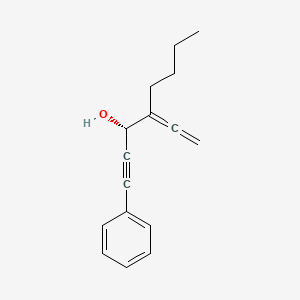
![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)

